An In-depth Technical Guide to 4-Fluoro-3-methylpyridine
An In-depth Technical Guide to 4-Fluoro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 28489-28-3
This technical guide provides a comprehensive overview of 4-Fluoro-3-methylpyridine, a key building block in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides insights into its synthesis and applications, and includes relevant experimental data and safety information.
Core Properties and Data
4-Fluoro-3-methylpyridine is a fluorinated pyridine derivative that has garnered significant interest in the pharmaceutical and agrochemical industries. The strategic placement of a fluorine atom and a methyl group on the pyridine ring imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex bioactive molecules.[1][2]
Physical and Chemical Properties
4-Fluoro-3-methylpyridine is typically a yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 28489-28-3 | [1] |
| Molecular Formula | C₆H₆FN | |
| Molecular Weight | 111.12 g/mol | |
| Appearance | Yellow liquid | [1] |
| Boiling Point | 145.4 °C at 760 mmHg | [1] |
| Density | ~1.077 g/cm³ | [1] |
| Flash Point | 41.8 °C | [1] |
| Refractive Index | 1.477 | [1] |
| Purity | ≥ 98.0% | [1] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of 4-Fluoro-3-methylpyridine. While a consolidated public database with assigned spectra for this specific isomer is not available, typical spectral characteristics for fluorinated pyridines can be inferred.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with coupling patterns influenced by the fluorine and methyl substituents. The methyl group would appear as a singlet in the aliphatic region.
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¹³C NMR: The carbon NMR spectrum will display characteristic shifts for the pyridine ring carbons, with the carbon atom bonded to the fluorine atom exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF).
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¹⁹F NMR: The fluorine NMR spectrum would show a signal corresponding to the single fluorine atom, with coupling to adjacent protons.
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IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-H, C=C, and C=N stretching vibrations of the pyridine ring, as well as a strong C-F stretching band.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (111.12 g/mol ).
Synthesis and Experimental Protocols
While a specific, detailed, and publicly available experimental protocol for the synthesis of 4-Fluoro-3-methylpyridine is not explicitly documented in the reviewed literature, its synthesis can be approached through established methods for the preparation of fluorinated pyridines. One common strategy involves the fluorination of a corresponding precursor, such as a nitropyridine derivative.
Illustrative Synthetic Approach: Nucleophilic Aromatic Substitution
A plausible synthetic route to 4-Fluoro-3-methylpyridine involves the nucleophilic aromatic substitution (SNA) of a suitable leaving group, such as a nitro group, from a 3-methyl-4-nitropyridine precursor. This approach is analogous to the synthesis of other fluorinated pyridines.
Reaction Scheme:
Figure 1. Plausible synthetic route to 4-Fluoro-3-methylpyridine.
General Experimental Protocol (Hypothetical, based on analogous reactions):
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Reaction Setup: To a solution of 3-methyl-4-nitropyridine in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO), add a source of fluoride ions, for example, cesium fluoride (CsF).
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Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 120 °C) and monitor the progress of the reaction by a suitable analytical technique like thin-layer chromatography (TLC) or gas chromatography (GC).[3]
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Work-up: After completion of the reaction, cool the mixture to room temperature and quench with water.
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Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can then be purified by a suitable method such as flash column chromatography or distillation to afford pure 4-Fluoro-3-methylpyridine.[3]
Applications in Drug Discovery and Development
Fluorinated pyridines are a class of privileged structures in medicinal chemistry due to the ability of the fluorine atom to modulate the physicochemical and pharmacokinetic properties of drug candidates.[2] The introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase cell permeability.
Role as a Pharmaceutical Intermediate
4-Fluoro-3-methylpyridine serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors for cancer therapy.[1] Pyridine-based scaffolds are prevalent in many approved drugs, and their functionalization is a key strategy in drug design.[2]
Involvement in Kinase Inhibitor Synthesis
Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Small molecule inhibitors that target specific kinases have emerged as a major class of anti-cancer drugs. The pyridine moiety can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site.
Logical Workflow for Kinase Inhibitor Synthesis:
The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor utilizing a fluorinated pyridine intermediate like 4-Fluoro-3-methylpyridine.
Figure 2. Generalized workflow for kinase inhibitor synthesis.
This workflow typically involves initial functional group manipulations of the starting pyridine intermediate, followed by key coupling reactions to introduce other molecular fragments, and subsequent derivatization to optimize the pharmacological properties of the final compound.
Safety and Handling
4-Fluoro-3-methylpyridine is a flammable liquid and should be handled with appropriate safety precautions.[1]
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Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition. Keep containers tightly closed.[1]
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Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.
Conclusion
4-Fluoro-3-methylpyridine is a valuable and versatile building block in organic synthesis with significant applications in drug discovery, particularly in the development of kinase inhibitors. Its unique properties, conferred by the fluorine and methyl substituents on the pyridine ring, make it an attractive intermediate for the synthesis of novel therapeutic agents. While a detailed, publicly available synthesis protocol is not readily found, its preparation can be achieved through established methodologies for fluorinated pyridines. Further research into its synthesis and applications is likely to expand its utility in the development of new and improved pharmaceuticals.
